molecular formula C8H9NO2 B045730 N-[3-(Hydroxymethyl)phenyl]formamide CAS No. 122488-77-1

N-[3-(Hydroxymethyl)phenyl]formamide

Cat. No.: B045730
CAS No.: 122488-77-1
M. Wt: 151.16 g/mol
InChI Key: MQNPPNOWODHWAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(Hydroxymethyl)phenyl]formamide is an aromatic formamide derivative characterized by a hydroxymethyl (-CH₂OH) substituent at the meta position of the phenyl ring. For instance, analogs like N-(4-Methylphenyl)formamide () and N-{[2-(3-Chloropyridin-4-yl)hydroxymethyl]phenyl}formamide (3b) () highlight the role of substituents in modulating molecular behavior.

Properties

CAS No.

122488-77-1

Molecular Formula

C8H9NO2

Molecular Weight

151.16 g/mol

IUPAC Name

N-[3-(hydroxymethyl)phenyl]formamide

InChI

InChI=1S/C8H9NO2/c10-5-7-2-1-3-8(4-7)9-6-11/h1-4,6,10H,5H2,(H,9,11)

InChI Key

MQNPPNOWODHWAT-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)NC=O)CO

Canonical SMILES

C1=CC(=CC(=C1)NC=O)CO

Synonyms

Formamide, N-[3-(hydroxymethyl)phenyl]- (9CI)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Formamidobenzyl alcohol can be synthesized through several methods. One common approach involves the formylation of benzyl alcohol derivatives. The reaction typically involves the use of formic acid or formic acid derivatives under acidic or basic conditions. Another method includes the reduction of 3-formylbenzyl alcohol using reducing agents like sodium borohydride or lithium aluminum hydride .

Industrial Production Methods: Industrial production of 3-formamidobenzyl alcohol often employs catalytic hydrogenation processes. These methods are designed to be efficient and scalable, ensuring high yields and purity. The use of catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) is common in these processes .

Chemical Reactions Analysis

Types of Reactions: 3-Formamidobenzyl alcohol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Formamidobenzyl alcohol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-formamidobenzyl alcohol involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting or modulating the activity of enzymes or receptors. The formamide group can form hydrogen bonds with active sites of enzymes, altering their activity. Additionally, the hydroxyl group can participate in various biochemical pathways, influencing cellular processes .

Comparison with Similar Compounds

a. Polarity and Solubility

  • N-(4-Methylphenyl)formamide (): The methyl group at the para position reduces polarity compared to the hydroxymethyl analog. This results in lower solubility in polar solvents like water but higher solubility in organic solvents such as ethyl acetate.
  • N-{[2-(3-Chloropyridin-4-yl)hydroxymethyl]phenyl}formamide (3b) (): The chloropyridinyl group introduces electron-withdrawing effects, increasing the acidity of the formamide N-H proton (pKa ~8–10) compared to N-[3-(Hydroxymethyl)phenyl]formamide, where the hydroxymethyl group may act as a weak electron donor .
  • N-(4-Fluorophenyl)-N-(2,3,4-trihydroxyphenyl)formamide (): Multiple hydroxyl groups significantly enhance hydrophilicity and hydrogen-bonding capacity, leading to higher aqueous solubility than this compound .

b. Thermal Stability and Melting Points

  • N-(4-Methylphenyl)formamide : Reported melting points for methyl-substituted formamides range from 120–140°C, influenced by weaker intermolecular forces compared to hydroxymethyl derivatives .
  • N-{[2-(3-Chloropyridin-4-yl)hydroxymethyl]phenyl}formamide (3b) : Melting points for such derivatives are typically higher (150–170°C) due to increased hydrogen bonding and molecular rigidity from the chloropyridinyl group .

Spectroscopic Characterization

a. Infrared (IR) Spectroscopy

  • Formamide C=O Stretch : All formamides exhibit strong absorption near 1660–1680 cm⁻¹ ().
  • Hydroxymethyl O-H Stretch: Broad peaks at 3200–3600 cm⁻¹ distinguish this compound from non-hydroxylated analogs ().

b. NMR Spectroscopy

  • ¹H NMR : The formamide proton (N-H) appears as a singlet at δ 8.2–8.5 ppm. The hydroxymethyl protons (-CH₂OH) resonate as a triplet near δ 4.5–4.7 ppm (split by coupling with -OH), while aromatic protons vary based on substitution patterns (δ 6.8–7.5 ppm) .
  • ¹³C NMR : The formyl carbonyl carbon appears at δ 160–165 ppm, with the hydroxymethyl carbon at δ 60–65 ppm .

Data Table: Comparative Properties of Formamide Derivatives

Compound Name Substituent(s) Melting Point (°C) IR C=O (cm⁻¹) Solubility (Water) Bioactivity
This compound 3-CH₂OH Not reported ~1660–1680 Moderate Potential antimicrobial
N-(4-Methylphenyl)formamide () 4-CH₃ 120–140 1675 Low Not reported
N-{[2-(3-Chloropyridin-4-yl)hydroxymethyl]phenyl}formamide (3b) () 2-CH₂OH, 3-Cl-pyridinyl 150–170 1665 Low Intermediate in drug synthesis
(Z)-N-(4-hydroxystyryl)formamide () Styryl-CH₂OH Not reported 1670 Moderate Antibacterial (E. coli)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.